

In-Depth Technical Guide to N-Desmethyl Bedaquiline-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl Bedaquiline-d6*

Cat. No.: *B12413516*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Desmethyl Bedaquiline-d6**, a critical tool in the research and development of the anti-tuberculosis drug Bedaquiline. This document outlines its physicochemical properties, its role in the metabolic pathway of Bedaquiline, and its application in bioanalytical methodologies.

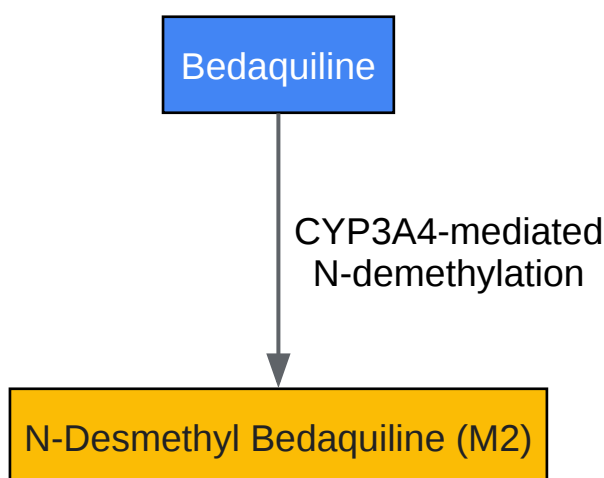
Physicochemical Properties

N-Desmethyl Bedaquiline-d6 is the deuterium-labeled form of N-Desmethyl Bedaquiline, the primary M2 metabolite of Bedaquiline. The incorporation of six deuterium atoms results in a higher molecular weight compared to its unlabeled counterpart, which is essential for its use as an internal standard in mass spectrometry-based bioanalysis.^{[1][2]} The key quantitative data for these compounds are summarized below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Bedaquiline	C ₃₂ H ₃₁ BrN ₂ O ₂	555.50 ^{[3][4][5]}	843663-66-1 ^{[3][4]}
N-Desmethyl Bedaquiline	C ₃₁ H ₂₉ BrN ₂ O ₂	541.49 ^[6]	861709-47-9 ^{[6][7]}
N-Desmethyl Bedaquiline-d6	C ₃₁ H ₂₃ D ₆ BrN ₂ O ₂	547.52 ^{[1][2][8]}	2271264-26-5 ^{[1][9]}

Metabolic Pathway of Bedaquiline

Bedaquiline is metabolized in the body primarily through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main contributor. This process results in the formation of the N-Desmethyl Bedaquiline (M2) metabolite.



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Metabolic conversion of Bedaquiline to its M2 metabolite.

Application in Bioanalysis and Experimental Protocols

Due to its structural similarity and mass difference, **N-Desmethyl Bedaquiline-d6** is an ideal internal standard for the accurate quantification of the N-Desmethyl Bedaquiline metabolite in biological matrices such as plasma or serum.^{[2][9]} Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy.

Generic LC-MS/MS Protocol for Quantification

The following is a representative protocol for the quantification of N-Desmethyl Bedaquiline in a biological matrix using **N-Desmethyl Bedaquiline-d6** as an internal standard.

1. Sample Preparation (Protein Precipitation)

- To 100 μL of a biological sample (e.g., plasma), add 20 μL of the internal standard working solution (**N-Desmethyl Bedaquiline-d6** in methanol).
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

2. Chromatographic Conditions

- Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Injection Volume: 5 μL .

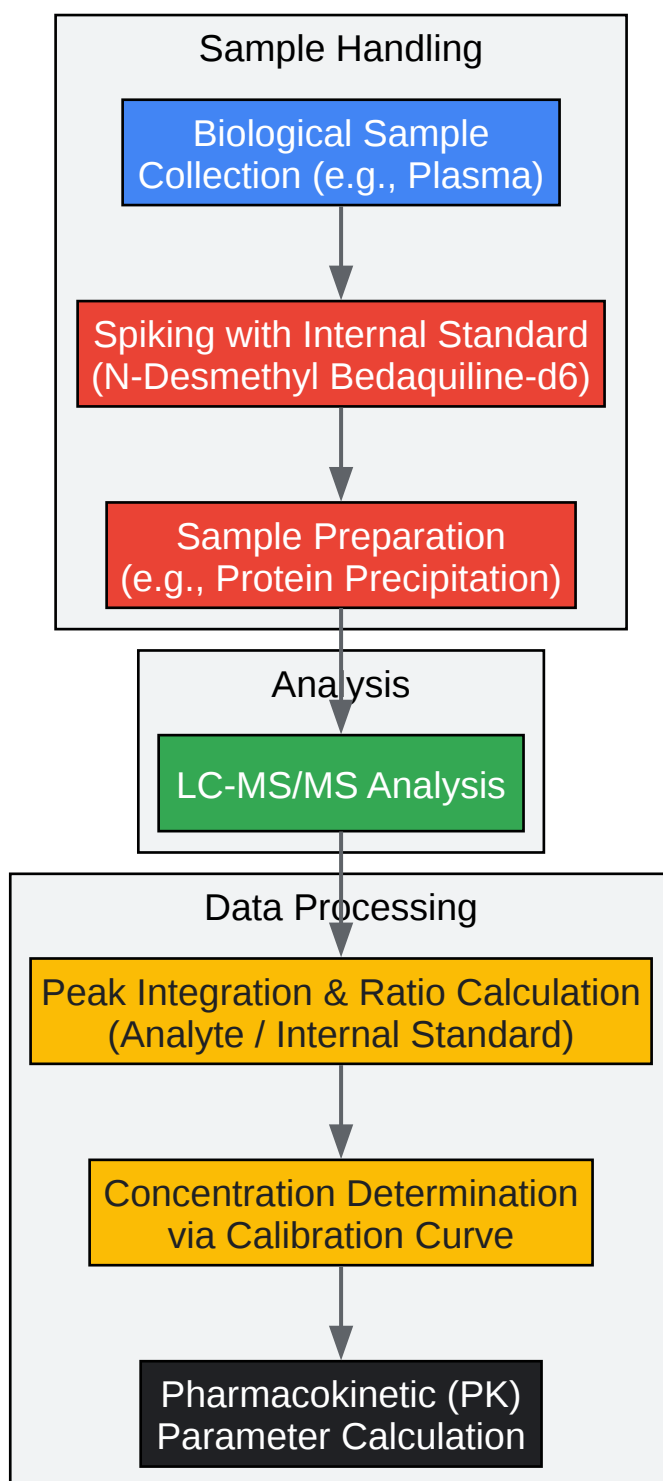
3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Example):
 - N-Desmethyl Bedaquiline: Precursor ion (Q1) m/z 541.1 → Product ion (Q3) m/z 480.1[10].
 - **N-Desmethyl Bedaquiline-d6**: Precursor ion (Q1) m/z 547.5 → Product ion (Q3) m/z 486.1 (illustrative).
- Parameters: Optimize ion source parameters such as gas temperatures, gas flows, and voltages according to the specific instrument.

Bioanalytical Workflow

The use of a deuterated internal standard is a critical step in the standard bioanalytical workflow for pharmacokinetic studies. It ensures the reliability of the quantitative data generated.



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Workflow for quantitative bioanalysis using a deuterated standard.

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- To cite this document: BenchChem. [In-Depth Technical Guide to N-Desmethyl Bedaquiline-d6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413516#n-desmethyl-bedaquiline-d6-molecular-weight>]

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